molecular formula C19H19N3OS B2754727 2-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide CAS No. 897456-02-9

2-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide

Cat. No.: B2754727
CAS No.: 897456-02-9
M. Wt: 337.44
InChI Key: VULCCGLKAHKVAB-UHFFFAOYSA-N
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Description

2-Phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide is a heterocyclic acetamide derivative featuring a phenyl-substituted imidazole core linked via a thioether bridge to an ethylacetamide backbone. This compound is structurally characterized by:

  • A thioether (-S-) linkage connecting the imidazole to the ethylacetamide chain, influencing solubility and metabolic stability.
  • A 2-phenylacetamide group, which may modulate steric and electronic properties.

Properties

IUPAC Name

2-phenyl-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-18(13-15-7-3-1-4-8-15)20-11-12-24-19-21-14-17(22-19)16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULCCGLKAHKVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole core. One common approach is the reaction of phenylglyoxal with ammonia to form 5-phenyl-1H-imidazole. This intermediate is then reacted with thioglycolic acid to introduce the thioethyl group. Finally, the phenylacetyl chloride is used to attach the phenylacetamide moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The imidazole ring can be oxidized to form imidazolone derivatives.

  • Reduction: : Reduction of the imidazole ring can lead to the formation of imidazolidine derivatives.

  • Substitution: : The phenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation.

Major Products Formed

  • Oxidation: : Imidazolone derivatives.

  • Reduction: : Imidazolidine derivatives.

  • Substitution: : Nitrophenyl or halophenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C19H19N3OSC_{19}H_{19}N_{3}OS and a molecular weight of 337.4 g/mol. Its structure features a phenyl group linked to an acetamide moiety via a thioether connection to an ethyl chain, which contributes to its pharmacological properties .

Medicinal Chemistry

Antiviral Properties:
Research indicates that 2-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide exhibits promising antiviral activity. It has been studied for its ability to inhibit the RNA-dependent RNA polymerase (RdRp) of viruses such as SARS-CoV-2 and Influenza A virus. In vitro studies have demonstrated that this compound can effectively inhibit viral replication with low cytotoxicity, making it a candidate for further development as an antiviral agent .

Compound EC50 (µM) Cytotoxicity (CC50 µM)
This compound0.21>100

Anticancer Activity:
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may exert cytotoxic effects on various cancer cell lines, although further research is needed to elucidate the specific mechanisms involved and its efficacy compared to existing treatments .

Mechanism of Action:
The primary mode of action involves the inhibition of viral replication by targeting the RdRp enzyme, leading to a significant reduction in viral RNA synthesis. This action can be critical in treating viral infections, particularly during outbreaks of respiratory viruses .

Antimicrobial Effects:
In addition to its antiviral properties, this compound has shown antibacterial activity against several pathogens, indicating its potential as a broad-spectrum antimicrobial agent. Studies have highlighted its effectiveness against organisms such as Escherichia coli and Staphylococcus aureus, suggesting further exploration in the field of infectious diseases .

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

In a controlled laboratory setting, this compound was tested against SARS-CoV-2. Results indicated that at an EC50 value of 0.21 µM, it significantly inhibited viral replication while maintaining a high safety profile with CC50 values exceeding 100 µM. This positions the compound as a strong candidate for further clinical evaluation .

Case Study 2: Anticancer Activity on Breast Cancer Cells

A study exploring the cytotoxic effects of this compound on MCF-7 breast cancer cells revealed that it induced apoptosis in a dose-dependent manner. The results suggested that the compound could be developed into a therapeutic agent for breast cancer treatment, warranting further investigation into its mechanisms and potential combination therapies with existing drugs .

Mechanism of Action

The mechanism by which 2-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide exerts its effects involves interactions with molecular targets and pathways. The phenyl groups may interact with enzymes or receptors, while the imidazole ring can chelate metal ions, affecting biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Modifications

Imidazole vs. Benzimidazole Derivatives
  • Exhibits antimicrobial and anticancer activity, attributed to the electron-withdrawing dinitrophenyl group enhancing reactivity . Key Difference: The benzimidazole core in W1 may improve DNA intercalation compared to the simpler imidazole in the target compound.
Imidazole-Thiadiazole Hybrids
  • Compounds 4d and 4e (): Feature a thiadiazole ring linked to benzimidazole via thioacetamide. 4d (chlorophenyl substituent) shows a melting point of 190–194°C and distinct FT-IR peaks (1678 cm⁻¹ for C=O), suggesting robust crystallinity and hydrogen-bonding capacity .

Substituent Effects on Activity

Electron-Withdrawing vs. Electron-Donating Groups
  • VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide):
    • Contains a triazole-pyridine system with ethyl groups, enhancing lipophilicity and calmodulin interaction .
    • Contrast : The target compound’s phenylimidazole may offer less electron-deficient character than VUAA1’s triazole, affecting binding kinetics.
Bulkier Alkyl Chains
  • 328280-10-0 (2-((5-phenyl-1H-imidazol-2-yl)thio)-N-(2,4,4-trimethylpentan-2-yl)acetamide):
    • Substitutes the ethyl group with a branched alkyl chain , improving hydrophobic interactions but possibly reducing solubility .
    • Implication : The target compound’s linear ethyl chain may favor better aqueous solubility and membrane permeability.

Biological Activity

2-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide is a synthetic compound featuring an imidazole ring, which is known for its diverse biological activities. The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 2-phenyl-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]acetamide
  • Molecular Formula : C19H19N3OS
  • CAS Number : 897456-02-9

The presence of the imidazole ring and thioether group are significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing imidazole and thioether functionalities exhibit considerable antimicrobial properties. In a study examining various derivatives, this compound demonstrated effective inhibition against several bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus subtilis0.0048 mg/mL
Candida albicans0.0098 mg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents targeting resistant strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. In vitro studies revealed that the compound inhibits cell proliferation in several cancer cell lines, including breast and colon cancer cells.

Cell Line IC50 (µM)
MCF7 (Breast Cancer)15.4
HT29 (Colon Cancer)12.7

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, further emphasizing the therapeutic potential of this compound in oncology .

Anti-inflammatory Activity

Inflammation is a critical factor in many chronic diseases, and compounds with anti-inflammatory properties are valuable in therapeutic applications. Preliminary studies indicate that this compound can reduce pro-inflammatory cytokine production in vitro.

Cytokine Reduction (%)
TNF-alpha45%
IL-638%

This suggests that the compound may be beneficial in treating inflammatory disorders .

Case Studies

  • Antimicrobial Efficacy Study : A recent study assessed the efficacy of various imidazole derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, with MIC values comparable to established antibiotics .
  • Cancer Cell Line Analysis : An investigation into the effects of this compound on cancer cell lines showed that it not only inhibited cell growth but also triggered apoptotic pathways. Flow cytometry analysis confirmed increased annexin V positivity in treated cells, indicating early apoptosis .
  • Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in reduced swelling and pain response compared to controls, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. Which spectroscopic techniques are critical for structural characterization of this compound, and how should data interpretation be approached?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) for proton/carbon assignments, focusing on imidazole NH (δ ~12-14 ppm) and thioether linkages (δ ~2.5-3.5 ppm). Pair with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Infrared (IR) spectroscopy can validate carbonyl (C=O, ~1650 cm⁻¹) and sulfur-containing groups. Cross-validate data with computational NMR chemical shift predictions to resolve ambiguities .
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Q. How can researchers identify potential biological targets for this compound, given its hybrid structure?

  • Methodological Answer : Use ligand-based virtual screening (e.g., pharmacophore modeling) to map the imidazole and acetamide motifs to known targets (e.g., kinase inhibitors or GPCR ligands). Validate via molecular docking against protein databases (PDB). Prioritize targets with high binding affinity scores and corroborate with in vitro assays (e.g., enzyme inhibition) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected reaction byproducts or spectral anomalies)?

  • Methodological Answer : Apply reaction path search algorithms (e.g., GRRM or AFIR) to model potential side reactions. Compare computed intermediates/transition states with observed byproducts. For spectral discrepancies, use ab initio molecular dynamics (AIMD) to simulate solvent effects or tautomeric equilibria (e.g., imidazole NH tautomerism) . Validate with isotopic labeling or variable-temperature NMR .
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Q. What strategies are effective for optimizing the compound’s stability under physiological conditions during preclinical studies?

  • Methodological Answer : Conduct accelerated stability studies (pH, temperature, light) to identify degradation pathways. Use liquid chromatography-mass spectrometry (LC-MS) to track degradation products. Modify labile groups (e.g., thioether oxidation) via structural analogs. Computational models like QSPR can predict stability based on electronic parameters (HOMO-LUMO gaps) .

**How can high-throughput screening (HTS) be designed to evaluate structure-activity relationships (SAR) for this compound?

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